3-(1H-imidazol-1-yl)phenol
Overview
Description
3-(1H-imidazol-1-yl)phenol is a compound with the CAS Number: 10041-03-9 . It has a molecular weight of 160.18 . The IUPAC name for this compound is this compound .
Synthesis Analysis
Imidazole-containing compounds have a broad range of chemical and biological properties and have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Imidazole was first synthesized by glyoxal and ammonia .Molecular Structure Analysis
The molecular structure of this compound consists of three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus . Claisen–Schmidt condensation of 4-(1H-imidazol-1-yl)benzaldehyde with 4′-methylacetophenone using aqueous sodium hydroxide in methanol yielded a novel compound .Physical and Chemical Properties Analysis
This compound is a white or colorless solid that is highly soluble in water and other polar solvents . It has a melting point of 169-170 .Scientific Research Applications
1. Corrosion Inhibition
Imidazole derivatives, including those related to 3-(1H-imidazol-1-yl)phenol, have been explored for their application in corrosion inhibition. Studies have demonstrated the effectiveness of these derivatives in preventing corrosion of carbon steel in acidic environments. This is particularly significant in the maintenance of industrial equipment and infrastructure (Costa et al., 2021).
2. Synthesis and Luminescence of Fluorescent Probes
Imidazole-based molecules like this compound have been used in the synthesis of fluorescent probes. These compounds show potential for applications in fluorescence imaging and sensing due to their ability to form complexes with certain metals, resulting in significant fluorescence (Zheng Wen-yao, 2012).
3. Development of Coordination Complexes
Research has also focused on the development of coordination complexes using imidazole derivatives. These complexes exhibit diverse properties like luminescence and magnetic characteristics, making them of interest for material science and other applied research fields (Gao et al., 2014).
4. Fluorescent Chemosensors
Imidazole derivatives, including this compound, have been investigated as fluorescent chemosensors. These molecules can exhibit a fluorescent response upon interaction with specific metal ions, making them useful in the detection and measurement of these ions (Eseola et al., 2018).
5. Fuel Denitrogenation
In the field of energy and fuels, imidazole-based molecules have been applied in the adsorptive denitrogenation of fuel. Their ability to selectively bind with nitrogen-containing compounds in fuel oils highlights their potential in improving fuel quality and reducing emissions (Abdul-quadir et al., 2018).
6. Excited-State Intramolecular Proton Transfer Studies
Studies on excited-state intramolecular proton transfer (ESIPT) processes have utilized imidazole-based molecules. These studies are crucial for understanding fundamental processes in photochemistry and developing new photonic materials (Somasundaram et al., 2018).
Mechanism of Action
Target of Action
Imidazole-containing compounds, which include 3-(1h-imidazol-1-yl)phenol, have been found to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives have been found to exhibit excellent selectivity activity against certain parasites versus host cells . This suggests that this compound may interact with its targets in a way that selectively inhibits the growth of certain organisms.
Biochemical Pathways
Imidazole is a key component of several important biological molecules such as histidine, purine, and histamine . Therefore, it’s plausible that this compound could potentially influence the biochemical pathways involving these molecules.
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of this compound.
Result of Action
Certain imidazole derivatives have been found to exhibit significant selectivity towards parasites versus host cells , suggesting that this compound may have similar effects.
Action Environment
Given that imidazole is highly soluble in water and other polar solvents , it’s plausible that the compound’s action could be influenced by the polarity of its environment.
Safety and Hazards
Future Directions
Imidazole-containing chalcones have been shown to be strongly effective against Aspergillus fumigatus, the causative agent for the disease pulmonary aspergillosis . With the known antifungal properties of these combined pharmacophores, this novel compound is suitable for anti-aspergillus activity study .
Properties
IUPAC Name |
3-imidazol-1-ylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-9-3-1-2-8(6-9)11-5-4-10-7-11/h1-7,12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BECRMARRTSMUAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)N2C=CN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311261 | |
Record name | 3-(1H-Imidazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10041-03-9 | |
Record name | 3-(1H-Imidazol-1-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10041-03-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1H-Imidazol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701311261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(1H-imidazol-1-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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